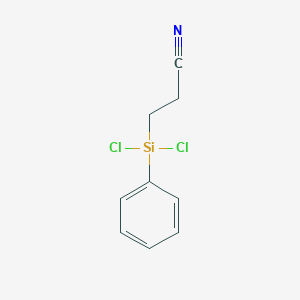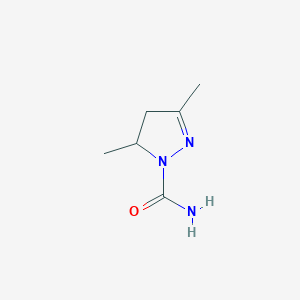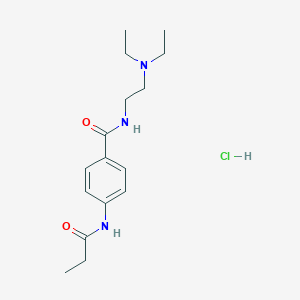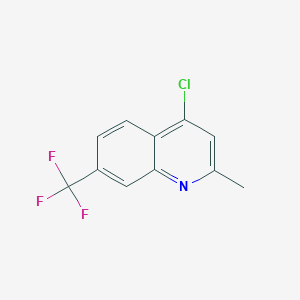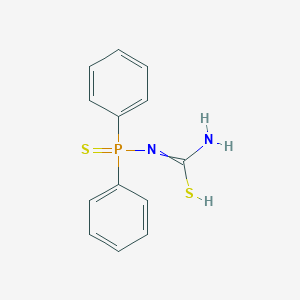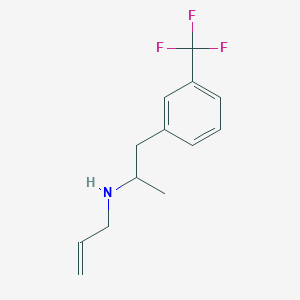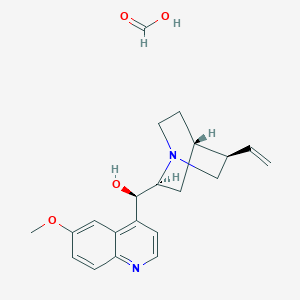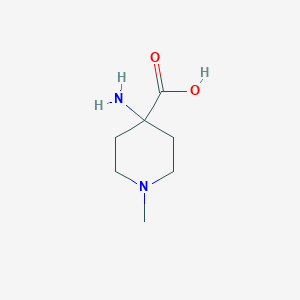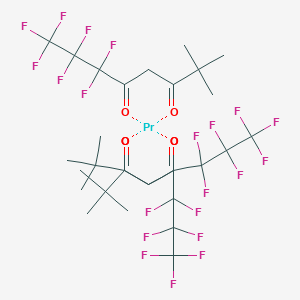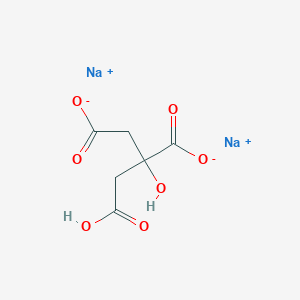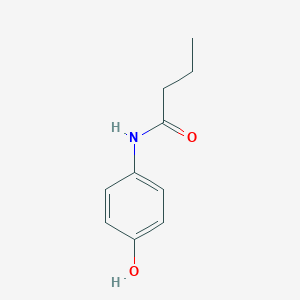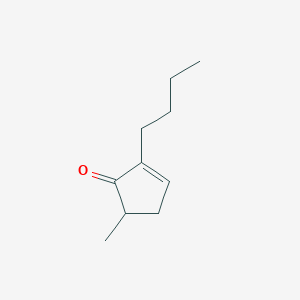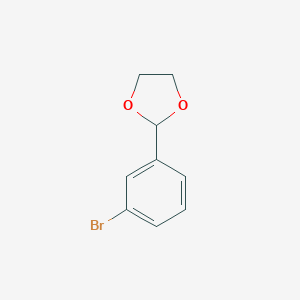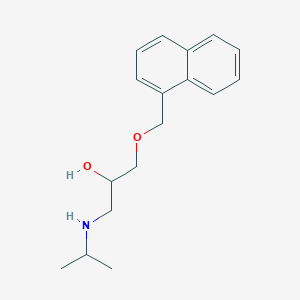
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate the mechanism of action and physiological effects of different signaling pathways.
Mécanisme D'action
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- works by inhibiting the activity of the protein Rac1, which is a member of the Rho GTPase family. Rac1 plays a key role in regulating cell migration, invasion, and adhesion. By inhibiting Rac1, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- can block these processes and prevent cancer cells from spreading.
Effets Biochimiques Et Physiologiques
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and survival of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to regulate the activity of various signaling pathways, including the Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It is also relatively stable and has a long shelf life. However, one limitation of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-. One area of interest is the development of new inhibitors that target other members of the Rho GTPase family. Another area of interest is the development of new therapies that use 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- or other inhibitors to treat cancer and other diseases. Finally, there is a need for further research to better understand the mechanism of action and physiological effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- and other small molecule inhibitors.
Méthodes De Synthèse
The synthesis of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- involves a series of chemical reactions. The starting material is 1-naphthol, which is reacted with 1-bromo-3-chloropropane to form 1-(1-naphthyl)-3-chloropropane. This intermediate is then reacted with isopropylamine to form 1-(isopropylamino)-3-(1-naphthyl)-propane. Finally, this compound is reacted with sodium hydride and 1-bromo-2-methoxyethane to form 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-.
Applications De Recherche Scientifique
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been used in various scientific studies to investigate the role of different signaling pathways in various physiological processes. For example, it has been used to study the role of the Rho GTPase pathway in cancer cell migration and invasion. It has also been used to study the role of the Akt pathway in regulating cell growth and survival.
Propriétés
Numéro CAS |
19343-21-6 |
|---|---|
Nom du produit |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- |
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-10-16(19)12-20-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
Clé InChI |
CGWQTISTAGCHPU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



